3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(24,13-16-6-9-18(25-2)10-7-16)14-22-19(23)11-8-15-4-3-5-17(21)12-15/h3-7,9-10,12,24H,8,11,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRSTOJZBEFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzene to form 3-chlorobenzene.
Formation of the Hydroxyphenyl Intermediate: A separate reaction involves the hydroxylation of benzene to form 4-hydroxybenzene.
Formation of the Methoxyphenyl Intermediate: Another reaction involves the methylation of 4-hydroxybenzene to form 4-methoxybenzene.
Coupling Reaction: The chlorophenyl, hydroxyphenyl, and methoxyphenyl intermediates are then coupled together using appropriate reagents and conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- A propanamide backbone.
- Substituents including a 3-chlorophenyl group and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl moiety.
These structural elements contribute to its biological activity, influencing its interaction with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide . For instance, flavanone derivatives with similar structures demonstrated significant inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting that modifications in the structure can enhance anti-inflammatory properties .
Anticancer Properties
Compounds with a similar framework have been investigated for their anticancer effects. The presence of halogen substituents and methoxy groups has been linked to increased cytotoxicity against various cancer cell lines. A study indicated that certain derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, making them promising candidates for further development .
Flavanone Derivatives Research
A relevant study examined a series of flavanone derivatives structurally related to the compound . The results demonstrated that specific substitutions significantly enhanced their bioactivity against inflammatory markers and cancer cell lines .
| Compound Structure | IC50 (µg/mL) | Biological Activity |
|---|---|---|
| Flavanone A | 50 | Moderate anti-inflammatory |
| Flavanone B | 30 | Strong anticancer activity |
| Flavanone C | 70 | Weak activity |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Key Features of the Target Compound:
- 3-Chlorophenyl group : Positioned para to the amide bond.
Comparison Table:
Physicochemical Properties
- Lipophilicity: The 3-chlorophenyl and 4-methoxyphenyl groups increase logP compared to non-aromatic analogs (e.g., ).
- Solubility : Hydroxy and methoxy groups may enhance aqueous solubility relative to fully hydrophobic analogs (e.g., ).
Biological Activity
3-(3-chlorophenyl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)propanamide is an organic compound with significant potential in biological research. Its unique structure, characterized by a chlorophenyl group, a hydroxyphenyl group, and a methoxyphenyl group, suggests various biological activities that warrant investigation.
- Molecular Formula: C20H24ClNO3
- IUPAC Name: 3-(3-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide
- CAS Number: 1788542-06-2
This compound's synthesis typically involves multiple steps starting from chlorobenzene and includes the formation of various intermediates before yielding the final product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may modulate the activity of receptors or enzymes, leading to significant biological effects. Understanding these interactions is critical for elucidating its therapeutic potential.
Potential Biological Targets
- Receptors: The compound may interact with various receptors involved in neurotransmission and cellular signaling.
- Enzymes: It could inhibit or activate specific enzymes, affecting metabolic pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown inhibition of bacterial virulence factors, which could be relevant for developing new antibiotics targeting resistant strains .
Neuroprotective Effects
The compound’s structural components suggest potential neuroprotective effects. Research into similar compounds has demonstrated their ability to modulate glutamate receptors, which are critical in neurodegenerative diseases. Such modulation can lead to reduced excitotoxicity and neuronal damage .
Anti-inflammatory Properties
Compounds with similar functional groups have been studied for their anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Case Study: Inhibition of Type III Secretion System (T3SS)
A dissertation highlighted the screening of various compounds for their ability to inhibit T3SS in pathogenic bacteria. The study found that certain concentrations of related compounds resulted in significant inhibition of T3SS activity, suggesting a potential therapeutic application for this compound in treating bacterial infections .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology :
-
Route Selection : Begin with a nucleophilic acyl substitution reaction between 3-(3-chlorophenyl)propanoyl chloride and the amine group of 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine. Use dichloromethane (DCM) as a solvent at 0–5°C to minimize side reactions .
-
Catalyst Optimization : Employ triethylamine (TEA) as a base to neutralize HCl byproducts. For higher yields (e.g., 80–84%), adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and extend reaction time to 12–24 hours .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product.
Q. How should researchers handle safety and stability concerns during synthesis?
- Safety Protocols :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Waste Disposal : Segregate halogenated waste (e.g., DCM) and neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational models resolve discrepancies in logP predictions for this compound?
- Approach :
-
Correction Factors : Apply a +12 CM correction factor (as used for structurally similar amides) to address underestimation by software like ACD/Labs. This accounts for:
-
Proximity Effects : +2 CM for O–OH interactions on adjacent carbons.
-
Branching Effects : –2 CM for quaternary carbon (CCH(CH)–OH).
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Hydrogen Bonding : +6 CM for intramolecular H-bonds between NHCO and hydroxyl groups .
-
Validation : Compare experimental logP (determined via shake-flask method) with corrected computational values to refine models.
- Example Table :
| Model | Predicted logP | Corrected logP | Experimental logP |
|---|---|---|---|
| ACD/Labs | 2.8 | 3.4 | 3.5 ± 0.1 |
| ChemAxon | 3.1 | 3.7 | 3.5 ± 0.1 |
Q. What strategies address contradictions in crystallography data for hydrogen-bonding patterns?
- Resolution :
- X-ray Diffraction : Analyze single-crystal structures to identify classical N–H···O bonds (1.8–2.0 Å) and weaker C–H···O interactions (2.3–2.5 Å). Compare with reported analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) to validate packing motifs .
- Graph-Set Analysis : Use C(4) descriptors to classify hydrogen-bonding networks. For example, chains along the crystallographic a-axis with inter-centroid distances of ~4.8 Å indicate π-stacking contributions .
Q. How can researchers design experiments to probe biological activity without commercial assay kits?
- Methodology :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., WZ4003, a kinase inhibitor with a similar N-arylpropanamide scaffold) .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., EGFR T790M) and ATP-analog probes.
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells after 24-hour exposure .
- Data Interpretation : Compare IC values with structurally related compounds (e.g., 3-ferrocenylmethoxy derivatives) to establish SAR trends .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the hydroxyl group?
- Root Cause : Dynamic proton exchange between the hydroxyl (–OH) and amide (–NH) groups in solution, leading to broadening or splitting.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
